molecular formula C9H11NO4 B8548073 2-(2-Methoxy-6-nitrophenyl)-1-ethanol

2-(2-Methoxy-6-nitrophenyl)-1-ethanol

Cat. No. B8548073
M. Wt: 197.19 g/mol
InChI Key: FFUMLKIKYJJQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06734301B2

Procedure details

In a dry 25 mL flask 0.17 mg (1.0 mmol) of 2-methyl-3-nitroanisole is combined with 30 mg (0.97 mmol) paraformaldehyde in 7 mL of dimethylsulfoxide (sure-seal). This solution is treated with 1M Potassium t-butoxide/THF (0.20 mL) with the reaction mixture becoming bright red in color. After 2 hours the reaction mixture is diluted with water and ethyl acetate is added. The layers are separated followed by two ethyl acetate extractions. The organics are combined, washed with brine, dried over MgSO4, filtered, and concentrated to give a crude yellow oil that solidifies overnight. This material is purified by LC (45% ethyl acetate/heptane) to yield 140 mg (71%) of 2-(2-methoxy-6-nitrophenyl)-1-ethanol as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6) δ2.90 (t, J=7 Hz, 2H), 3.50 (q, J=7 Hz, 2H), 3.88 (s, 3H), 4.74 (t, J=5 Hz, 1H), 7.32 (dd, J=2, 8 Hz, 1H), 7.46-7.36 (m, 2H); 13C NMR (75 MHz, CDCl3) δ158.5, 127.8, 116.2, 114.2, 62.0, 56.3, 29.2; IR (drift) 1536, 1469, 1458, 1352, 1279, 1266, 1217, 1065, 1040, 1031, 1014, 895, 806, 796, 740 cm−1.
Quantity
0.17 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[O:11][CH3:12].C=O.C[C:16](C)([O-:18])C.[K+].C1COCC1>CS(C)=O.O.C(OCC)(=O)C>[CH3:12][O:11][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[CH2:1][CH2:16][OH:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.17 mg
Type
reactant
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])OC
Name
Quantity
30 mg
Type
reactant
Smiles
C=O
Name
Quantity
7 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+].C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
followed by two ethyl acetate extractions
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude yellow oil
CUSTOM
Type
CUSTOM
Details
This material is purified by LC (45% ethyl acetate/heptane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C(=CC=C1)[N+](=O)[O-])CCO
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.